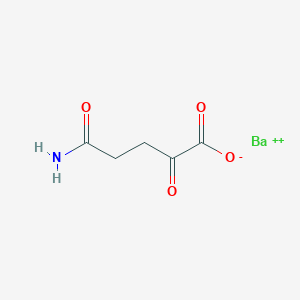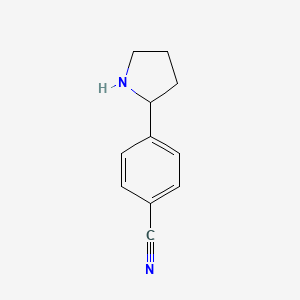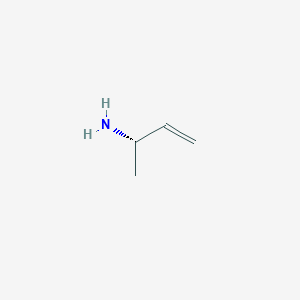
Ethylrutinosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl rutinoside is a naturally occurring glycoside compound, which is the esterification product between lubutyric acid (rutin) and ethanol (ethyl alcohol) . It is a derivative of rutin, a flavonoid glycoside found in various plants, including citrus fruits, buckwheat, and asparagus . Ethyl rutinoside is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Wissenschaftliche Forschungsanwendungen
Ethyl rutinoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycoside reactions and mechanisms.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties, which may have implications in cellular protection and immune response modulation.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Wirkmechanismus
Target of Action
Ethyl rutinoside, also known as rutin, is a flavonoid glycoside that interacts with various targets in the body. It has been shown to interact with free radicals and various protein systems . The primary targets of rutin include inflammatory, apoptotic, autophagic, and angiogenic signaling mediators, including nuclear factor-κB, tumor necrosis factor-α, interleukins, light chain 3/Beclin, B cell lymphoma 2 (Bcl-2), Bcl-2 associated X protein, caspases, and vascular endothelial growth factor .
Mode of Action
Rutin exhibits antioxidant, anti-inflammatory, anti-allergy, and antitumor activity by interacting with its targets . It can bind to these targets and modulate their activity, leading to changes in cellular functions. For example, by interacting with free radicals, rutin can exhibit antioxidant activity, neutralizing these harmful molecules and preventing cellular damage .
Biochemical Pathways
Rutin affects several biochemical pathways. It has been found to be involved in the rutin catabolic pathway, where it is metabolized by enzymes such as quercitrinase . Additionally, rutin can influence the JAK2/STAT3 pathway, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
Rutin is relatively poorly absorbed in the intestines. The microflora of the lower gut hydrolyze rutin to its aglycone, quercetin, and the sugar residue, which are subsequently absorbed by the small intestine wall . The metabolism of rutin was investigated for peroral administration to rats and rabbits. Their urine showed the three rutin metabolites 3
Biochemische Analyse
Biochemical Properties
Ethyl rutinoside plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as PGE2, GSK3β, and PPARγ . These interactions are crucial for its anti-inflammatory and antioxidant activities. Ethyl rutinoside also exhibits strong binding affinity to these enzymes, which enhances its biological efficacy.
Cellular Effects
Ethyl rutinoside has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, ethyl rutinoside has been shown to down-regulate the expression of p-JAK2, p-STAT3, caspase-3, and Bax, while up-regulating the expression of Bcl-2 . These changes contribute to its anti-apoptotic and neuroprotective effects.
Molecular Mechanism
The molecular mechanism of ethyl rutinoside involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Ethyl rutinoside effectively triggers cytoskeleton collapse, mitochondrial dysfunction, and consequent calcium overload to achieve apoptosis . It also modulates the JAK2/STAT3 pathway, which is crucial for its anti-inflammatory and anticancer activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl rutinoside change over time. It has been observed that ethyl rutinoside remains stable under various conditions, but its degradation products can also exhibit biological activities . Long-term studies have shown that ethyl rutinoside can maintain its efficacy in in vitro and in vivo models, providing sustained anti-inflammatory and antioxidant effects.
Dosage Effects in Animal Models
The effects of ethyl rutinoside vary with different dosages in animal models. At lower doses, ethyl rutinoside exhibits significant therapeutic effects without any adverse effects . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Ethyl rutinoside is involved in various metabolic pathways, including those related to its antioxidant and anti-inflammatory activities. It interacts with enzymes such as PGE2, GSK3β, and PPARγ, which play crucial roles in its metabolism . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biological efficacy.
Transport and Distribution
Ethyl rutinoside is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for its biological activities, as they determine its availability and efficacy at the target sites.
Subcellular Localization
The subcellular localization of ethyl rutinoside is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, ethyl rutinoside can localize to the mitochondria, where it exerts its effects on mitochondrial function and apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl rutinoside can be synthesized through the esterification of rutin with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of ethanol and maintained at that temperature for several hours to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of ethyl rutinoside involves large-scale extraction of rutin from plant sources, followed by its esterification with ethanol. The extraction process often employs liquid-solid extraction methods, such as Soxhlet extraction or maceration, using methanol or methanol-water mixtures as extractants . The extracted rutin is then subjected to esterification under controlled conditions to produce ethyl rutinoside.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl rutinoside undergoes various chemical reactions, including:
Oxidation: Ethyl rutinoside can be oxidized to form corresponding quinones and other oxidation products.
Reduction: Reduction reactions can convert ethyl rutinoside into its reduced forms, such as dihydro derivatives.
Substitution: Ethyl rutinoside can undergo substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents, under conditions specific to the desired substitution.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Ethyl rutinoside is similar to other flavonoid glycosides, such as:
Rutin (Quercetin-3-O-rutinoside): The parent compound of ethyl rutinoside, known for its antioxidant and anti-inflammatory properties.
Quercetin: An aglycone of rutin, with potent antioxidant and anticancer activities.
Kaempferol-3-O-rutinoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Uniqueness of Ethyl Rutinoside: Ethyl rutinoside is unique due to its esterification with ethanol, which may enhance its solubility and bioavailability compared to its parent compound, rutin. This modification can potentially improve its therapeutic efficacy and application in various fields.
Eigenschaften
IUPAC Name |
2-[(6-ethoxy-3,4,5-trihydroxyoxan-2-yl)methoxy]-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O10/c1-3-21-13-12(20)10(18)8(16)6(24-13)4-22-14-11(19)9(17)7(15)5(2)23-14/h5-20H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWGIVYORFJYGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(C(O1)COC2C(C(C(C(O2)C)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of ethyl rutinoside formation in Tartary buckwheat?
A1: The study focuses on understanding how enzymes naturally present in Tartary buckwheat can modify flavonoid glycosides, leading to the formation of various compounds, including ethyl rutinoside []. While the study itself doesn't delve into the specific properties or applications of ethyl rutinoside, it highlights its presence as a product of these enzymatic reactions. This is significant because it sheds light on the complexity of biochemical processes within the plant and potentially identifies new molecules of interest for further research.
Q2: Does the study provide information about the potential applications of ethyl rutinoside?
A2: No, the study primarily focuses on characterizing the enzymatic transformations occurring within Tartary buckwheat []. It does not delve into potential applications of ethyl rutinoside or its biological activities. Further research would be needed to explore those aspects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B1149225.png)





![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1149240.png)
![Sodium;4-[2-[3-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1149243.png)
